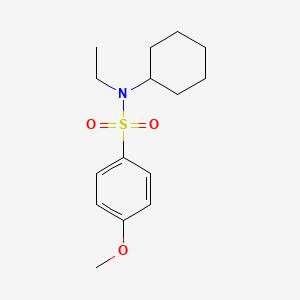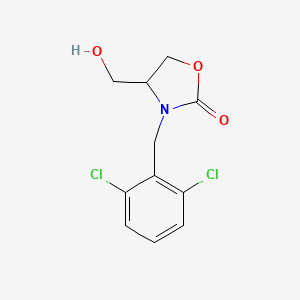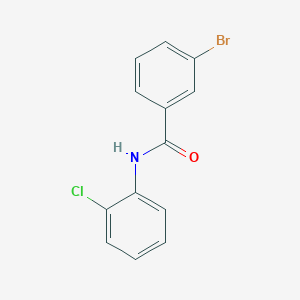
3-bromo-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-bromo-N-(2-chlorophenyl)benzamide, typically involves multi-component reactions. One such process for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which could be akin to the compound of interest, employs isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This method is noted for its simplicity and high yields, highlighting the straightforward separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Structural analyses of benzamide derivatives have been conducted using various spectroscopic techniques and theoretical calculations. For instance, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide's structure was characterized using X-ray diffraction, IR, NMR, and UV–Vis spectra, supported by DFT calculations. Such studies provide comprehensive insights into the optimized geometrical structure, vibrational frequencies, chemical shifts, and electronic properties, offering a detailed understanding of the molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives can be influenced by their functional groups and molecular structure. Research into antipyrine-like derivatives of benzamides, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, reveals their synthesis, X-ray structure, and DFT calculations. These studies highlight the importance of intermolecular interactions, including hydrogen bonding and π-interactions, in stabilizing the compounds' molecular structure and influencing their reactivity (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives can vary significantly based on their molecular structure. For instance, the crystal structure and theoretical studies of specific benzamide compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into their supramolecular packing, highlighting the role of hydrogen bonds and intermolecular interactions. These aspects significantly influence the compound's solubility, melting point, and other physical properties (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-bromo-N-(2-chlorophenyl)benzamide, like other benzamide derivatives, are shaped by their functional groups, which dictate their reactivity towards various chemical agents. Studies on closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides demonstrate the significance of molecular conformation and substituent effects on chemical behavior, including reactivity patterns and the formation of reaction intermediates (Sagar et al., 2018).
Propiedades
IUPAC Name |
3-bromo-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBDFBQQGBYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-chlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


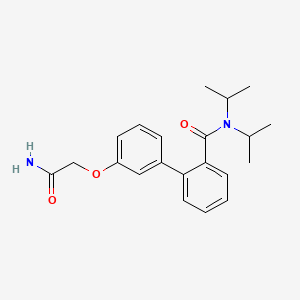
![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)

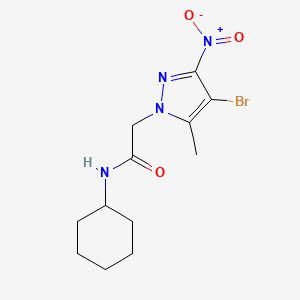

![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5676125.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)

![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5676162.png)
